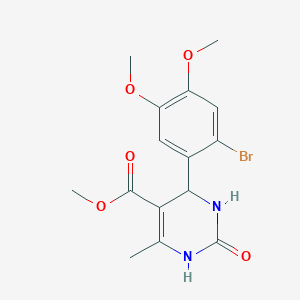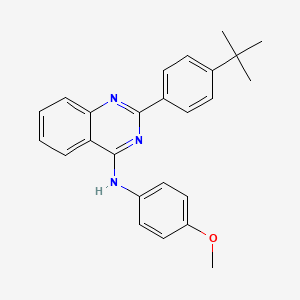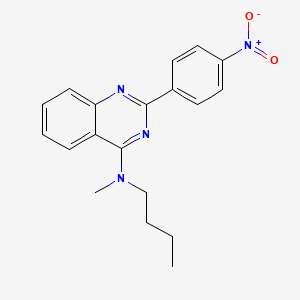![molecular formula C22H22N4S B11631684 7-Phenyl-4-(piperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B11631684.png)
7-Phenyl-4-(piperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound belongs to the class of heterocyclic organic molecules, specifically pyrimidines fused with a benzothiophene ring system.
- Its chemical structure consists of a piperidine ring, a phenyl group, and a tetrahydrobenzothienopyrimidine core.
- The presence of the carbonitrile functional group (–CN) suggests potential reactivity and biological activity.
Méthodes De Préparation
- Synthetic Routes : The synthesis of this compound involves several steps. One common approach is the condensation of appropriate starting materials.
- Reaction Conditions : Specific reaction conditions may vary, but typically involve heating, solvent use, and catalysts.
- Industrial Production : While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization.
Analyse Des Réactions Chimiques
- Reactivity : This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : Nucleophilic substitution reactions using appropriate reagents.
- Major Products : These reactions yield derivatives with modified functional groups, influencing their properties.
Applications De Recherche Scientifique
- Chemistry : Investigating the reactivity and synthetic pathways of this compound.
- Biology : Studying its interactions with biological macromolecules (enzymes, receptors, etc.).
- Medicine : Exploring its potential as a drug candidate (e.g., anticancer, antiviral, or anti-inflammatory properties).
- Industry : Assessing its use in materials science (e.g., organic electronics, dyes, or polymers).
Mécanisme D'action
- Targets : This compound likely interacts with specific cellular proteins or enzymes.
- Pathways : It may affect cell cycle regulation, apoptosis, or other cellular processes.
Comparaison Avec Des Composés Similaires
- Uniqueness : Highlighting its distinct features compared to related compounds.
- Similar Compounds : While I don’t have a specific list, other pyrimidine-based molecules with similar structural motifs exist.
Remember that further research and experimental validation are crucial to fully understand the compound’s properties and applications.
Propriétés
Formule moléculaire |
C22H22N4S |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
7-phenyl-4-piperidin-1-yl-6,8-dihydro-5H-[1]benzothiolo[2,3-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C22H22N4S/c23-14-22(16-7-3-1-4-8-16)10-9-17-18(13-22)27-21-19(17)20(24-15-25-21)26-11-5-2-6-12-26/h1,3-4,7-8,15H,2,5-6,9-13H2 |
Clé InChI |
QEHVYEYGVKNYEY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=C3C4=C(CC(CC4)(C#N)C5=CC=CC=C5)SC3=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-1-ethyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11631609.png)
![(5E)-1-(3-fluorophenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11631617.png)

![N-((Z)-2-(4-fluorophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B11631631.png)
![2-(allylamino)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631634.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631661.png)
![2-{(E)-[1-(3,5-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11631663.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631666.png)
![(2Z)-6-benzyl-2-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11631668.png)
![6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-2-phenylquinolin-4-ol](/img/structure/B11631676.png)

![N-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11631690.png)
